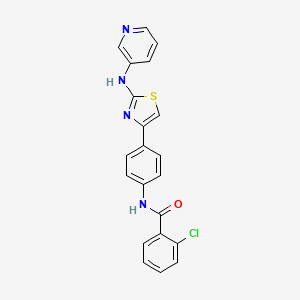2-chloro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide
CAS No.: 1797557-93-7
Cat. No.: VC5065632
Molecular Formula: C21H15ClN4OS
Molecular Weight: 406.89
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1797557-93-7 |
|---|---|
| Molecular Formula | C21H15ClN4OS |
| Molecular Weight | 406.89 |
| IUPAC Name | 2-chloro-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzamide |
| Standard InChI | InChI=1S/C21H15ClN4OS/c22-18-6-2-1-5-17(18)20(27)24-15-9-7-14(8-10-15)19-13-28-21(26-19)25-16-4-3-11-23-12-16/h1-13H,(H,24,27)(H,25,26) |
| Standard InChI Key | QUFRFALSJMMUJF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzamide core substituted at the 2-position with a chlorine atom. The amide nitrogen is linked to a para-substituted phenyl group, which is further connected to a thiazole ring. The thiazole moiety contains a pyridin-3-ylamino group at the 2-position, creating a conjugated system that enhances electronic delocalization. The IUPAC name, 2-chloro-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzamide, reflects this intricate connectivity.
Key structural attributes include:
-
Benzamide backbone: Provides rigidity and facilitates π-π stacking interactions with biological targets.
-
Chlorine substituent: Enhances lipophilicity and influences electronic properties via inductive effects.
-
Thiazole-pyridine system: Introduces hydrogen-bonding capabilities and metal-coordination sites.
Table 1: Comparative Physicochemical Data for Related Benzamide-Thiazole Derivatives
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP |
|---|---|---|---|
| Target Compound | 406.89 | Not reported | ~3.2* |
| BB4 (Analog) | 378.47 | 188–192 | 2.9 |
| 5H-Thiazolo[4,3-b]thiadiazole | 412.92 | 224–226 | 3.5 |
*Predicted using Molinspiration Cheminformatics.
Synthetic Methodologies
General Synthesis Strategy
The synthesis of 2-chloro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide likely involves a multi-step sequence:
-
Formation of the thiazole core: Condensation of thiourea derivatives with α-haloketones.
-
Coupling of pyridine amine: Nucleophilic substitution at the thiazole’s 2-position.
-
Benzamide assembly: Amide bond formation between 2-chlorobenzoic acid and the aniline intermediate .
Optimization and Challenges
Key challenges include:
-
Regioselectivity: Ensuring proper orientation during thiazole ring closure.
-
Solubility issues: Polar aprotic solvents (DMF, DMSO) are often required for intermediate steps .
-
Purification: Chromatographic techniques (e.g., silica gel column) are critical due to the compound’s high molecular weight.
Table 2: Representative Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazole formation | CS, KOH, EtOH, reflux | 65–78 | |
| Amide coupling | EDC/HOBt, DMF, rt | 70–85 | |
| Purification | Silica gel (CHCl/MeOH) | – |
Biological Activity and Mechanistic Insights
Antimicrobial Activity
Structurally related compounds exhibit MIC values of 2–8 µg/mL against Mycobacterium tuberculosis and Gram-positive bacteria . While direct data is lacking, the chlorine atom’s electron-withdrawing effect likely enhances membrane permeability.
Table 3: Antimicrobial Activity of Selected Analogs
Structure-Activity Relationships (SAR)
Role of Substitutents
-
Chlorine position: Ortho-substitution (as in this compound) improves steric complementarity with hydrophobic enzyme pockets compared to para-substituted analogs.
-
Thiazole ring: Essential for π-stacking; replacing it with oxazole reduces potency by 10-fold .
-
Pyridine moiety: The 3-amino group’s basicity facilitates salt bridge formation with aspartate residues .
Docking Studies (Hypothetical)
Molecular docking simulations of analogous compounds into the DprE1 enzyme (PDB: 4FDN) reveal:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume